Dipeptide Format Eliminates the Inherent Acylation Failure of Pseudoproline Monomers
Direct acylation of pseudoproline monomers such as H-Ser(ψMe,Mepro)-OH or H-Thr(ψMe,Mepro)-OH with incoming Fmoc-amino acids is sterically hindered and typically fails under standard SPPS conditions [1]. Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH bypasses this problem entirely because the pseudoproline residue is introduced as a preformed dipeptide where the amide bond is already established during solution-phase synthesis . The practical alternative—attempting on-resin acylation of a pseudoproline monomer—has been shown in flow chemistry studies to require 3-5 equivalents of activated amino acid and still achieves only >75% efficiency for most amino acids, dropping to 70% for Met and as low as 8% for Asp [2]. In contrast, the dipeptide approach provides the pseudoproline motif without any on-resin acylation of the hindered oxazolidine nitrogen .
| Evidence Dimension | On-resin acylation yield of pseudoproline nitrogen |
|---|---|
| Target Compound Data | Not applicable (dipeptide format eliminates the acylation step entirely; amide bond pre-formed during solution-phase synthesis) |
| Comparator Or Baseline | Pseudoproline monomer (H-Ser(ψMe,Mepro)-OH or H-Thr(ψMe,Mepro)-OH): direct acylation with incoming Fmoc-amino acid |
| Quantified Difference | Monomer approach: >75% efficiency for most Xaa with 3-5 eq excess, 70% for Met, 8% for Asp in flow chemistry [2]; Dipeptide approach: eliminates this problematic acylation step completely |
| Conditions | Flow peptide chemistry; 3-5 equivalents of activated Fmoc-amino acid; monomer data from Xaa-Thr(ψPro) system [2] |
Why This Matters
Procurement of the preformed dipeptide avoids a documented synthetic failure point, ensuring consistent chain extension and eliminating the need for specialized flow chemistry equipment or high reagent excess.
- [1] Iris Biotech GmbH. About the Advantages of Pseudoproline Dipeptides. Published 29 June 2021. 'Pseudoprolines themselves show rather low-yield couplings due to the steric hindrance of the oxa-/thiazolidine moiety and the decreased nucleophilicity of the nitrogen atom.' View Source
- [2] Szaniszló S, Ferentzi K, Perczel A, Farkas V. Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Org Process Res Dev. 2023;27:1053-1060. View Source
